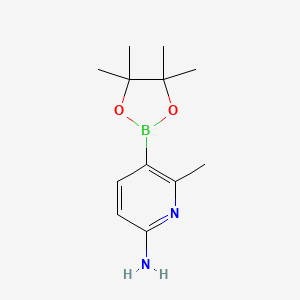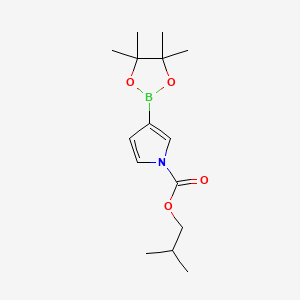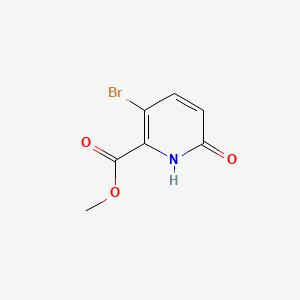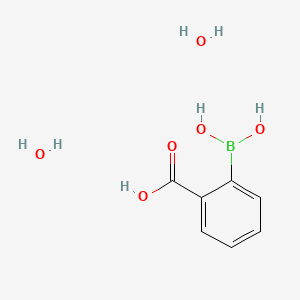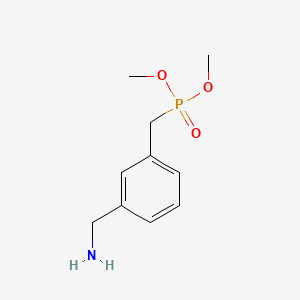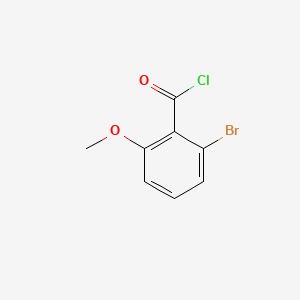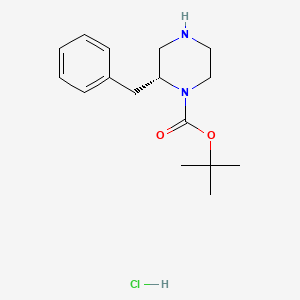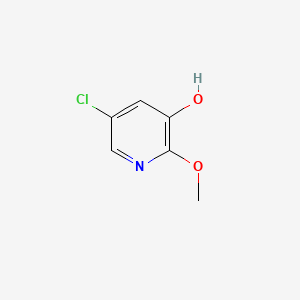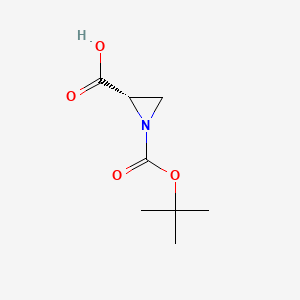
(2S)-1-Boc-aziridine-2-carboxylic acid
Overview
Description
(2S)-1-Boc-aziridine-2-carboxylic acid is a chiral compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Boc-aziridine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an amino acid derivative with a suitable reagent to form the aziridine ring. For example, the reaction of an N-Boc-protected amino acid with a halogenating agent, followed by cyclization, can yield the desired aziridine compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Boc-aziridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines or other oxidized products.
Reduction: Reduction of the aziridine ring can lead to the formation of amines or other reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridine derivatives.
Scientific Research Applications
(2S)-1-Boc-aziridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of other aziridine derivatives.
Biology: The compound is studied for its potential biological activity and as a tool for probing biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1-Boc-aziridine-2-carboxylic acid involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-1-Boc-aziridine-2-carboxylic acid include other aziridine derivatives, such as:
- (2R)-1-Boc-aziridine-2-carboxylic acid
- N-Boc-aziridine
- Aziridine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. This makes it a valuable compound for use in asymmetric synthesis and the development of chiral drugs and materials.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKDYRGASHUBX-GXRJOMEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703867 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181212-91-9 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
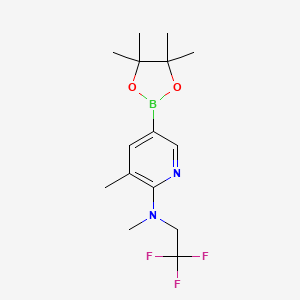

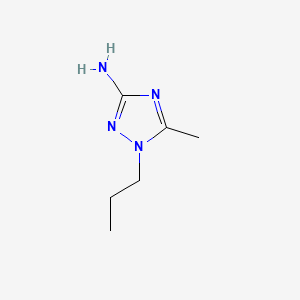
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)

